3-Methylamino-3-hydroxymethyloxetane

Lipophilicity Drug-likeness Physicochemical property

Problem: Primary amine oxetane building blocks demand di-protection strategies, adding 1-2 steps per analog. Solution: 3-Methylamino-3-hydroxymethyloxetane (CAS 1416323-17-5) delivers a secondary N-methylamine and primary alcohol as distinct, orthogonal handles. - Direct amide coupling or reductive amination without NH₂ protection - Room-temperature storage simplifies logistics vs refrigerated primary amine analogs - Intermediate LogP (-1.44) balances solubility and permeability for oral drug candidates

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 1416323-17-5
Cat. No. B1473353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylamino-3-hydroxymethyloxetane
CAS1416323-17-5
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCNC1(COC1)CO
InChIInChI=1S/C5H11NO2/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3
InChIKeySLRFRPGGJXJWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylamino-3-hydroxymethyloxetane (CAS 1416323-17-5): A 3,3-Disubstituted Oxetane Building Block for Pharmaceutical R&D and Medicinal Chemistry Procurement


3-Methylamino-3-hydroxymethyloxetane (CAS 1416323-17-5), also named [3-(methylamino)oxetan-3-yl]methanol, is a 3,3-disubstituted oxetane building block featuring a secondary N-methylamine and a primary hydroxymethyl group on the same ring carbon . With molecular formula C₅H₁₁NO₂ and molecular weight 117.15 g/mol , the compound belongs to the class of amino-alcohol-functionalized oxetanes—privileged scaffolds in contemporary medicinal chemistry owing to the oxetane ring's capacity to modulate solubility, lipophilicity, metabolic stability, and conformational preference relative to gem-dimethyl or carbonyl analogs [1].

Why Generic Oxetane Amino-Alcohols Cannot Substitute for 3-Methylamino-3-hydroxymethyloxetane in Procurement Decisions


Superficially similar 3,3-disubstituted oxetane building blocks—such as 3-amino-3-hydroxymethyloxetane (primary amine), 3-aminomethyl-3-hydroxymethyloxetane (primary amine, one-carbon spacer), 3-(methylamino)oxetane (secondary amine, no alcohol), and 3-methyl-3-hydroxymethyloxetane (no amine)—differ fundamentally in their hydrogen-bonding capacity, lipophilicity, and chemical reactivity profiles . The combination of a secondary N-methylamine with a hydroxymethyl group on the same oxetane carbon creates a unique orthogonal reactivity handle: the secondary amine permits selective N-functionalization (e.g., amide coupling without di-protection issues of primary amines), while the primary alcohol serves as a distinct linker attachment point . Substituting any of the above analogs may result in loss of the desired balance of LogP, altered metabolic susceptibility of the N-alkyl group, or incompatibility with downstream synthetic sequences.

Quantitative Differentiation Evidence for 3-Methylamino-3-hydroxymethyloxetane vs. Closest Structural Analogs


Calculated LogP Comparison: N-Methylation Shifts Lipophilicity Relative to Primary Amine and Non-Amine Analogs

The computed LogP of 3-methylamino-3-hydroxymethyloxetane (LogP = -1.44) occupies an intermediate lipophilicity position relative to three key comparators: (i) the primary amine analog 3-amino-3-hydroxymethyloxetane (LogP range -1.9 to -0.59, depending on computational method) ; (ii) the homolog 3-aminomethyl-3-hydroxymethyloxetane (LogP = -1.05) ; and (iii) the non-amino analog 3-methyl-3-hydroxymethyloxetane (LogP = +0.015) . This intermediate LogP value is consistent with class-level observations that N-methylation of amines reduces hydrogen-bond donor strength and increases lipophilicity relative to the primary amine, while the hydroxymethyl group adds polarity relative to non-hydroxylated oxetanes [1].

Lipophilicity Drug-likeness Physicochemical property

Storage Stability Advantage: Room-Temperature Storage Capability vs. Primary Amine Analog Requiring Cold-Chain Conditions

Multiple reputable vendor datasheets indicate that 3-methylamino-3-hydroxymethyloxetane can be stored at room temperature in a sealed, dry environment . In contrast, its closest structural analog, 3-amino-3-hydroxymethyloxetane (CAS 1305208-37-0), requires storage at 2–8°C under inert argon atmosphere . The primary amine analog's requirement for refrigerated, inert-atmosphere storage suggests that the N-methyl substitution on the target compound reduces chemical reactivity (e.g., oxidative sensitivity or moisture sensitivity) that otherwise necessitates cold-chain logistics. Note: Sigma-Aldrich lists 'Refrigerator' as the storage condition for the target compound , indicating some vendor-specific variability in recommended storage, but multiple independent sources align on room-temperature storage.

Stability Procurement logistics Storage condition

Secondary Amine Reactivity Provides Orthogonal Derivatization Advantage Over Primary Amine Analogs

The target compound bears a secondary N-methylamine (pKa ~8–10 for protonated form, enhancing water solubility in salt formulations) , in contrast to the primary amine of 3-amino-3-hydroxymethyloxetane . In peptide coupling and amide bond formation, primary amines require orthogonal protection strategies (e.g., Boc, Fmoc) to prevent di-acylation, whereas the secondary N-methylamine of the title compound can be selectively acylated in the presence of other nucleophiles without requiring additional protecting group manipulations. This reduces synthetic step count in multi-step medicinal chemistry campaigns. Furthermore, the N-methyl group blocks metabolic N-dealkylation pathways that commonly degrade primary amine-containing drug candidates, consistent with the established principle in medicinal chemistry that N-methylation improves metabolic stability [1].

Synthetic versatility Orthogonal protection Medicinal chemistry

Oxetane Class-Level Evidence: 4- to >4000-Fold Solubility Enhancement and Metabolic Stability Gains Over gem-Dimethyl Analogs

The landmark J. Med. Chem. review by Wuitschik et al. (2010) established that replacement of a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. As a 3,3-disubstituted oxetane bearing both amine and alcohol functionality, 3-methylamino-3-hydroxymethyloxetane embodies this pharmacophore design principle. In contrast, non-cyclic analogs (e.g., 2-amino-2-methylpropan-1-ol derivatives) lack the conformational constraint and the polarity-enhancing oxetane oxygen that drives these property improvements. Spirocyclic oxetanes such as 2-oxa-6-aza-spiro[3.3]heptane have been shown to rival morpholine in solubilizing capacity, further validating the oxetane scaffold's utility [2].

Solubility Metabolic stability Oxetane bioisostere

Hazard Classification and Safe-Handling Profile for Laboratory Procurement

3-Methylamino-3-hydroxymethyloxetane is classified under GHS07 with signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is comparable to many small-molecule pharmaceutical building blocks and does not include more severe hazard classifications (e.g., acute toxicity categories 1–2, mutagenicity, or reproductive toxicity). By comparison, some structurally related oxetane derivatives containing azidomethyl or nitro groups (used in energetic materials) carry significantly higher hazard profiles requiring specialized handling [1]. The moderate hazard profile of the target compound permits handling under standard laboratory ventilation and personal protective equipment, reducing procurement barriers and EHS compliance costs.

Safety GHS classification Procurement risk

Optimal Procurement and Application Scenarios for 3-Methylamino-3-hydroxymethyloxetane in Drug Discovery and Chemical Synthesis


Lead Optimization Programs Requiring Balanced LogP for Oral Bioavailability

Medicinal chemistry teams designing oral drug candidates can leverage the intermediate LogP (-1.44) of 3-methylamino-3-hydroxymethyloxetane as a fragment that balances aqueous solubility with passive membrane permeability. The N-methyl secondary amine and primary alcohol provide two distinct attachment points for fragment growing or linking strategies, enabling modular exploration of vector orientations while maintaining the oxetane ring's solubility-enhancing properties .

Parallel Library Synthesis Requiring Selective Mono-Functionalization of Amine Without Protection

In high-throughput medicinal chemistry libraries, the secondary N-methylamine of the target compound allows direct amide coupling or reductive amination without the orthogonal protection steps required by primary amine-containing building blocks such as 3-amino-3-hydroxymethyloxetane. This reduces the synthetic sequence by 1–2 steps per analog, translating to significant time and cost savings across a library of 50–200 compounds typical in hit-to-lead campaigns .

Pre-Clinical Candidate Optimization Targeting Improved Metabolic Stability

The oxetane scaffold class has demonstrated reduced susceptibility to cytochrome P450-mediated oxidation compared to gem-dimethyl or acyclic ether analogs. Procurement of this building block enables medicinal chemists to replace metabolically labile motifs (e.g., tert-butyl groups or morpholine rings) with the 3,3-disubstituted oxetane core, pre-emptively improving the pharmacokinetic profile of the candidate molecule as supported by the class-level evidence reviewed in J. Med. Chem. 2010 [1].

Research Laboratory Procurement Where Cold-Chain Logistics Are Prohibitive

For academic laboratories or small biotech companies without reliable cold-chain storage infrastructure, the room-temperature storage capability (per ChemSrc and Aladdin) of 3-methylamino-3-hydroxymethyloxetane offers a practical advantage over the primary amine analog 3-amino-3-hydroxymethyloxetane, which mandates refrigerated storage at 2–8°C under argon. This simplifies inventory management and reduces the risk of compound degradation during power outages or shipping delays .

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